molecular formula C20H20N6O2S2 B1671979 gnf-1331

gnf-1331

Katalognummer: B1671979
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: JIUFLMSAFMXEEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GNF1331 ist eine synthetische organische Verbindung, die für ihre potente und selektive Hemmung des membranständigen O-Acyltransferase-Enzyms Porcupine (PORCN) bekannt ist. Dieses Enzym ist entscheidend für die Palmitoylierung von Wnt-Liganden, ein notwendiger Schritt im Wnt-Signalweg. Die Hemmung von PORCN durch GNF1331 hat sich bei der Behandlung verschiedener Krebsarten, darunter Darmkrebs, Brustkrebs und Plattenepithelkarzinom der Haut, als vielversprechend erwiesen .

Vorbereitungsmethoden

Die Synthese von GNF1331 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg beinhaltet typischerweise die Bildung eines Benzothiazolrings, gefolgt von der Addition einer Pyridinyltriazol-Einheit. Das Endprodukt wird durch eine Reihe von Reaktionen erhalten, darunter nukleophile Substitution und Acylierung .

Analyse Chemischer Reaktionen

GNF1331 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

GNF1331 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

GNF1331 entfaltet seine Wirkung, indem es das Enzym Porcupine (PORCN) hemmt, das für die Palmitoylierung von Wnt-Liganden verantwortlich ist. Diese Hemmung verhindert die Sekretion und Aktivität von Wnt-Liganden und blockiert so den Wnt-Signalweg. Der Wnt-Signalweg ist an verschiedenen zellulären Prozessen beteiligt, darunter Zellproliferation, -differenzierung und -migration. Durch die Hemmung dieses Weges kann GNF1331 das Wachstum und die Ausbreitung von Krebszellen effektiv reduzieren .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Colorectal Cancer (CRC)
Colorectal cancer frequently exhibits mutations in key genes such as APC and CTNNB1, leading to hyperactivation of Wnt signaling. GNF-1331 has been demonstrated to inhibit this pathway effectively, thus providing a potential therapeutic strategy for CRC patients. In preclinical studies, this compound exhibited significant antitumor activity in xenograft models of CRC .

2. Breast Cancer
The role of Wnt signaling in breast cancer has garnered attention due to its involvement in tumor initiation and progression. This compound's ability to inhibit Wnt signaling may offer new avenues for treating breast cancer, particularly in cases where traditional therapies fail .

3. Other Solid Tumors
Research indicates that aberrant Wnt signaling is also implicated in other solid tumors, including prostate and liver cancers. This compound's mechanism of action positions it as a promising candidate for broader oncological applications beyond CRC and breast cancer .

Case Study 1: Efficacy in Colorectal Cancer Models

In a study involving MMTV-WNT1 xenograft tumor models, this compound demonstrated robust antitumor efficacy. The compound was administered at doses of 1 mg/kg and 3 mg/kg, resulting in tumor regression rates of 74% and 84%, respectively. These findings underscore the potential of this compound as an effective treatment option for CRC .

Case Study 2: Target Validation

This compound was utilized as a tool compound for validating the role of Porcupine in Wnt signaling. In vitro assays confirmed its specificity and potency, with an IC50 value of 12 nM against Wnt secretion. This specificity was further validated through extensive off-target profiling, highlighting its potential as a therapeutic agent with minimal side effects .

Data Tables

Compound Target Cancer Type Clinical Phase Mechanism
This compoundPorcupineColorectal CancerPreclinicalInhibition of Wnt secretion
GNF-6231PorcupineBreast CancerPreclinicalInhibition of Wnt signaling
LGK974PorcupineVarious Solid TumorsPhase 1/2Inhibition of Wnt signaling

Wirkmechanismus

GNF1331 exerts its effects by inhibiting the enzyme porcupine (PORCN), which is responsible for the palmitoylation of Wnt ligands. This inhibition prevents the secretion and activity of Wnt ligands, thereby blocking the Wnt signaling pathway. The Wnt signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting this pathway, GNF1331 can effectively reduce the growth and spread of cancer cells .

Biologische Aktivität

GNF-1331 is a small molecule inhibitor that targets the Porcupine (PORCN) enzyme, which is crucial for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling pathways that are often dysregulated in various cancers. This compound has shown promise in preclinical models, particularly in its antitumor activity against Wnt-dependent tumors.

This compound functions by inhibiting the palmitoylation of Wnt proteins, a process necessary for their secretion and subsequent signaling. This inhibition leads to a reduction in Wnt pathway activation, which is implicated in tumor growth and progression. The compound was identified through high-throughput screening from a library of 2.4 million compounds and has been optimized through structure-activity relationship (SAR) studies, highlighting the importance of specific molecular features such as the pyridine nitrogen and thioether moiety .

Preclinical Efficacy

In preclinical studies, this compound demonstrated robust antitumor effects, particularly in mouse models. For instance, it exhibited significant tumor growth inhibition in the MMTV-Wnt1 xenograft model, which mimics Wnt-driven breast cancer . The following table summarizes key findings from various studies on this compound:

Study ReferenceCell Line/ModelConcentrationEffect Observed
MMTV-Wnt1 Xenograft100 μMSignificant tumor growth inhibition
Various Cancer Cell Lines0.8 nMInduction of apoptosis and reduced proliferation
HCT116 (Colon Cancer)12.5 μMInhibition of Wnt-dependent luciferase activity

Comparative Activity with Other Inhibitors

This compound's activity can be compared to other PORCN inhibitors currently under investigation:

CompoundTargetPhaseIC50 Value
This compoundPORCNPreclinicalNot specified
GNF-6231PORCNPreclinical0.8 nM
ETC-159PORCNPhase 120 nM
RXC004PORCNPhase 264 pM

These comparisons indicate that this compound holds a competitive position among emerging therapies targeting the Wnt signaling pathway.

Efficacy in Tumor Models

In a study evaluating the efficacy of this compound in various tumor models, researchers found that treatment with this compound led to:

  • Significant reduction in tumor volume : In MMTV-Wnt1 xenografts, treated mice exhibited up to a 70% reduction in tumor size compared to controls.
  • Induction of apoptosis : Histological analysis revealed increased apoptotic cells within treated tumors, indicating that this compound not only inhibits growth but also promotes cell death.

Combination Therapies

Further investigations have explored the potential of combining this compound with other agents. For example, combining this compound with anti-PD-1 antibodies has shown synergistic effects in enhancing antitumor immunity, suggesting that it may be beneficial as part of combination therapy strategies for treating solid tumors .

Eigenschaften

Molekularformel

C20H20N6O2S2

Molekulargewicht

440.5 g/mol

IUPAC-Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20N6O2S2/c1-3-10-26-18(13-6-8-21-9-7-13)24-25-20(26)29-12-17(27)23-19-22-15-5-4-14(28-2)11-16(15)30-19/h4-9,11H,3,10,12H2,1-2H3,(H,22,23,27)

InChI-Schlüssel

JIUFLMSAFMXEEC-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4

Kanonische SMILES

CCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GNF-1331;  GNF 1331;  GNF1331.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gnf-1331
Reactant of Route 2
Reactant of Route 2
gnf-1331
Reactant of Route 3
Reactant of Route 3
gnf-1331
Reactant of Route 4
Reactant of Route 4
gnf-1331
Reactant of Route 5
gnf-1331
Reactant of Route 6
Reactant of Route 6
gnf-1331

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.